molecular formula C9H16N4S B1469691 methyl N-cyano-4-ethylpiperazine-1-carbimidothioate CAS No. 1428143-44-5

methyl N-cyano-4-ethylpiperazine-1-carbimidothioate

Cat. No. B1469691
M. Wt: 212.32 g/mol
InChI Key: CSBHTLRYDNJPQO-UHFFFAOYSA-N
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Description

Methyl N-cyano-4-ethylpiperazine-1-carbimidothioate (MEPCT) is a chemical compound that belongs to the class of piperazine derivatives. It has a molecular formula of C9H16N4S and a molecular weight of 212.32 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, such as MEPCT, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of MEPCT are not detailed in the search results. The molecular weight is known to be 212.32 g/mol .

Scientific Research Applications

Metabolism and Anticancer Activity

A study explored the metabolism of a closely related compound, 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM208), revealing its extensive metabolization and identifying nine metabolites. This compound has demonstrated excellent anticancer activity with low toxicity, indicating potential applications in cancer therapy (Xiaomei Jiang et al., 2007).

Synthesis of Antiviral Agents

Research has described a one-pot multicomponent reaction for the synthesis of compounds with significant antiviral activities, including against hepatitis C virus and severe acute respiratory syndrome (SARS). This synthesis process utilizes related chemical structures, highlighting the versatility of such compounds in drug development (Liangce Rong et al., 2012).

Electrochemical Fluorination

The electrochemical fluorination of ethylpiperazine and derivatives, including those related to the query compound, was studied, yielding perfluoroalkylated products. This process demonstrates the compound's utility in generating fluorinated derivatives for various applications (T. Abe et al., 2001).

Molecular Electronics Materials

Methyl N-(4-methoxyphenylmethyl)-N′-cyanocarbamimidothioate and related compounds have been synthesized for potential use as organic molecular electronic materials. Their structural characterization contributes to the field of molecular electronics, indicating a novel application area for such chemicals (Yin‐Xiang Lu, 2011).

Novel Synthesis Approaches

A novel synthesis approach for N,1-aryl-4-tosyl/ethoxycarbonyl-1H-imidazol-5-amines via base-induced cyclization of active methylene isocyanides with carbamimidothioates has been reported. This methodology enriches the diversity of reactions and offers a new route for synthesizing imidazole derivatives, demonstrating the synthetic utility of related compounds (Dukanya Dukanya et al., 2019).

Anticancer Agents Synthesis

The synthesis and evaluation of various 4-N atom substituted derivatives for their in vitro anticancer activities have been conducted, with one compound showing significant activity. This research underscores the therapeutic potential of these compounds in oncology (Xueling Hou et al., 2006).

properties

IUPAC Name

methyl N-cyano-4-ethylpiperazine-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4S/c1-3-12-4-6-13(7-5-12)9(14-2)11-8-10/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBHTLRYDNJPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=NC#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-cyano-4-ethylpiperazine-1-carbimidothioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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